4-bromo-1-(3-methoxyphenyl)-1H-imidazole
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Overview
Description
4-bromo-1-(3-methoxyphenyl)-1H-imidazole is an organic compound with the molecular formula C10H9BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and a methoxyphenyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, this compound can be synthesized by reacting 4-bromoimidazole with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-bromo-1-(3-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(3-methoxyphenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of an imidazole ring.
4-bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
4-bromo-1-(3-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.
Biological Activity
4-Bromo-1-(3-methoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C10H10BrN2O
- Molecular Weight: 256.11 g/mol
- Structural Features:
- Imidazole ring
- Bromine substituent at the 4-position
- Methoxy group at the 3-position of the phenyl ring
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Antitumor Activity: The imidazole scaffold is known to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This mechanism is crucial for its anticancer properties.
- Antimicrobial Activity: The compound's ability to interact with bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial effects.
Anticancer Activity
Research has shown that derivatives of imidazole compounds exhibit potent antiproliferative effects against various cancer cell lines. In a study evaluating similar imidazole derivatives, compounds with substitutions at the phenyl ring demonstrated IC50 values ranging from nanomolar to micromolar concentrations.
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HCT-15 (Colon Cancer) | 500 |
This compound | NCI-H460 (Lung Cancer) | 600 |
Note: The above values are hypothetical and for illustrative purposes only.
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Case Study 1: Anticancer Efficacy
A study conducted by Bellina et al. synthesized a series of imidazole derivatives, including those with similar structural motifs to this compound. The most active compound showed an IC50 value of approximately 0.4 nM against a panel of cancer cell lines, significantly outperforming traditional chemotherapeutics like combretastatin A-4. This highlights the potential for developing more effective anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Properties
In an investigation into the antimicrobial efficacy of imidazoles, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds bearing bromine and methoxy substituents had enhanced activity compared to their unsubstituted counterparts, suggesting that these functional groups play a crucial role in modulating biological activity .
Properties
IUPAC Name |
4-bromo-1-(3-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-4-2-3-8(5-9)13-6-10(11)12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDYDFKUOKJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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